1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea
Description
1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea is a structurally complex urea derivative featuring a pyrimidin-5-yl core linked to a 4-(pyridin-2-yl)piperazine moiety and an o-tolyl (ortho-methylphenyl) group. This compound belongs to a class of molecules where the urea scaffold serves as a critical pharmacophore, often associated with hydrogen-bonding interactions in biological targets. Its synthesis likely involves coupling reactions between pyrimidine intermediates and aryl isocyanates or amines, analogous to methods described for related urea derivatives .
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O/c1-16-6-2-3-7-18(16)26-21(29)25-17-14-23-20(24-15-17)28-12-10-27(11-13-28)19-8-4-5-9-22-19/h2-9,14-15H,10-13H2,1H3,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQDFTSWJHAZFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Piperazine Derivatization: The piperazine ring is introduced by reacting the pyrimidine derivative with pyridine-2-yl-piperazine in the presence of a suitable catalyst.
Urea Formation: The final step involves the reaction of the piperazine-pyrimidine intermediate with o-tolyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Formation of Pyridinylpiperazine Moiety
The synthesis of the pyridinylpiperazine moiety can be achieved through a nucleophilic aromatic substitution (SN Ar) reaction. For example, reacting 2-chloro-3-nitropyridine with excess piperazine under reflux conditions in acetonitrile can produce the pyridinylpiperazine derivative in a moderate yield .
| Reagents | Conditions | Yield |
|---|---|---|
| 2-Chloro-3-nitropyridine, Piperazine | Acetonitrile, Reflux, 12 h | 65% |
Urea Formation
The urea linkage can be formed by reacting an isocyanate with an amine. For instance, reacting an o-tolyl isocyanate with an amine derived from the pyrimidine-piperazine moiety would form the desired urea compound.
| Reagents | Conditions | Yield |
|---|---|---|
| o-Tolyl Isocyanate, Pyrimidine-Piperazine Amine | Solvent (e.g., DMF), Base (e.g., Et3N), Room Temperature | Variable |
Nucleophilic Aromatic Substitution (SN Ar) for Pyridinylpiperazine
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Starting Materials : 2-Chloro-3-nitropyridine and piperazine.
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Reaction Conditions : Acetonitrile, reflux, 12 hours.
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Product : Pyridinylpiperazine derivative.
Urea Linkage Formation
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Starting Materials : o-Tolyl isocyanate and the amine derived from the pyrimidine-piperazine moiety.
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Reaction Conditions : Solvent like DMF, base such as Et3N, room temperature.
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Product : Urea compound.
Research Findings and Challenges
The synthesis of complex molecules like 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea often involves optimizing reaction conditions to achieve high yields and purity. Challenges include ensuring regioselectivity, especially in the formation of the pyrimidine ring, and controlling the reactivity of the isocyanate in the urea formation step.
Scientific Research Applications
Chemical Properties and Structure
The compound features a distinctive structure characterized by a pyrimidine core substituted with a piperazine ring and a pyridine moiety. Its molecular formula is , and it has a molecular weight of approximately 326.35 g/mol. The structural arrangement allows for various interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Research has indicated that derivatives of pyrimidine and piperazine compounds exhibit anticancer properties. Specifically, studies have shown that compounds similar to 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit specific kinases involved in cancer progression, leading to promising results in preclinical models .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Certain derivatives have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Neuropharmacological Effects
Studies have suggested that piperazine derivatives can exhibit neuropharmacological effects, potentially acting as anxiolytics or antidepressants. The interaction of the pyridine and piperazine components with serotonin receptors has been noted, indicating a possible pathway for therapeutic use in anxiety disorders .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine and piperazine precursors. Characterization methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds.
Case Study 1: Anticancer Evaluation
A recent study evaluated the anticancer activity of several pyrimidine derivatives, including those structurally related to this compound. The results indicated significant inhibition of cancer cell proliferation in vitro, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
In another study, a series of synthesized compounds were screened for antimicrobial activity using the disc diffusion method. The results showed that certain derivatives exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics based on this scaffold .
Mechanism of Action
The mechanism of action of 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The target compound shares structural motifs with several classes of compounds, as highlighted below:
Piperazine-Pyrimidine Derivatives
- EUROPEAN PATENT APPLICATIONS (2023) : Derivatives such as 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () feature piperazine and pyrimidine cores but lack the urea group. These compounds emphasize substitutions on the piperazine ring (e.g., methyl, ethyl, hydroxyethyl) to modulate pharmacokinetics, contrasting with the target compound’s pyridin-2-yl substituent, which may enhance aromatic stacking or metal coordination .
- BJ54219 () : 1-(3-fluoro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea shares the urea-pyrimidine-piperazine scaffold. Key differences include the 4-methylpiperazine group (vs. pyridin-2-yl) and a fluorinated aryl group (vs. o-tolyl), which could influence solubility and target affinity .
Urea-Containing Analogues
- MK13 (): 1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea replaces the pyrimidine-piperazine core with a pyrazole ring.
- Antihyperglycemic Phenylurea Derivatives () : Compounds like 1-(4-(2-oxo-2-(piperazin-1-yl)ethyl)phenylsulfonyl)-3-(4-substitutedbenzoyl)urea incorporate sulfonyl and benzoyl groups absent in the target molecule. These modifications may enhance metabolic stability but reduce blood-brain barrier permeability compared to the target’s simpler aryl substituents .
Pharmacokinetic and Physicochemical Properties
The table below compares key properties of the target compound and analogues:
*Estimated based on structural analogs.
The pyridin-2-yl group may confer better metabolic stability than methylpiperazine in BJ54219 due to reduced susceptibility to oxidative N-dealkylation .
Biological Activity
The compound 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a pyridine ring , a piperazine ring , and a pyrimidine ring , along with an o-tolyl urea moiety. The molecular formula is with a molecular weight of approximately 379.44 g/mol. This complex structure is thought to contribute to its biological activity through multiple mechanisms.
Inhibition of Protein Kinases
Recent studies have highlighted the role of this compound as an inhibitor of specific protein kinases, which are critical in regulating cell proliferation and survival. For example, compounds with similar structures have been shown to inhibit CDK4 and CDK6, which are essential for cell cycle progression . This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for therapeutic applications in oncology.
Case Studies and Research Findings
-
Kinase Inhibition Studies
- A study evaluated various pyrimidine derivatives, including those structurally related to our compound, showing effective inhibition against several kinases involved in cancer progression. The results indicated that modifications at the urea position could enhance binding affinity and selectivity for target kinases .
- Antiproliferative Effects
- Molecular Docking Studies
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic strategies for preparing 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea?
The synthesis typically involves multi-step reactions:
- Step 1: Coupling of a pyrimidine core with a piperazine derivative. For example, Suzuki-Miyaura coupling can be employed to attach the pyridin-2-yl-piperazine moiety to a halogenated pyrimidine intermediate .
- Step 2: Urea formation via reaction of an isocyanate or carbamate with an aniline derivative (e.g., o-toluidine).
- Purification: Use column chromatography (normal or reverse-phase) and recrystallization for optimal yield and purity.
Key intermediates should be characterized by -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How can researchers validate the structural integrity of this compound?
A combination of analytical techniques is required:
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the urea moiety). Software like SHELXL is widely used for refinement .
- Spectroscopic methods :
- -NMR: Verify substitution patterns on the pyrimidine and o-tolyl groups.
- IR spectroscopy: Identify characteristic urea C=O stretching (~1640–1680 cm).
- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .
Advanced Research Questions
Q. How do structural modifications influence the compound's kinase inhibition profile?
Comparative studies of analogs reveal:
| Modification Site | Impact on Activity | Example |
|---|---|---|
| Pyrimidine C2 position | Substituting piperazine with dimethylamino groups reduces selectivity for kinases like EGFR. | Analog with dimethylamino group shows 10x lower IC . |
| Urea linkage | Replacing urea with thiourea decreases solubility but improves membrane permeability. | Thiourea analog exhibits 50% higher cellular uptake . |
| o-Tolyl substituent | Fluorination at the para position enhances binding to hydrophobic kinase pockets. | 3-(4-Fluorophenyl) variant shows 2x potency in vitro . |
Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to model interactions with kinase ATP-binding domains. Validate with in vitro kinase assays (e.g., ADP-Glo™) .
Q. What experimental approaches resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay conditions : Variations in ATP concentration (e.g., 10 µM vs. 1 mM) can alter IC values. Standardize using recommended protocols (e.g., Eurofins KinaseProfiler™).
- Cellular context : Off-target effects in cell lines with high expression of efflux pumps (e.g., P-gp). Use CRISPR-knockout models to isolate target-specific effects.
- Structural impurities : Trace dimethylformamide (DMF) from synthesis can inhibit kinases. Validate purity via HPLC (>98%) and LC-MS .
Q. How can crystallographic data optimize structure-based drug design?
- Hydrogen-bond networks : Map interactions between the urea group and kinase hinge regions (e.g., backbone NH of Met793 in EGFR).
- Torsion angle analysis : Adjust pyrimidine-piperazine dihedral angles to minimize steric clashes.
- Solvent accessibility : Identify buried hydrophobic regions (e.g., o-tolyl group) for derivatization.
Refinement software like SHELXL and Phenix is critical for modeling disorder or twinning in crystals .
Q. What methodologies assess the compound's pharmacokinetic (PK) properties?
- Solubility : Use shake-flask method with PBS (pH 7.4) or simulated gastric fluid.
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- Plasma protein binding : Employ equilibrium dialysis or ultrafiltration.
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
Q. How does the compound interact with non-kinase biological targets?
Secondary targets may include:
- Phosphodiesterases (PDEs) : Test inhibition via cAMP/cGMP ELISA.
- G-protein-coupled receptors (GPCRs) : Radioligand binding assays (e.g., -spiperone for dopamine receptors).
- Epigenetic regulators : HDAC inhibition assays using fluorogenic acetylated substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
